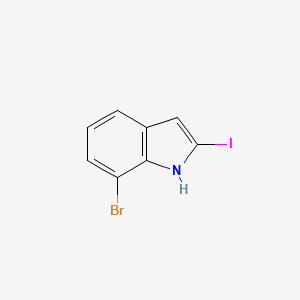

7-Bromo-2-iodo-1H-indole

Beschreibung

Contextual Significance of Halogenated Indole (B1671886) Scaffolds in Modern Organic Synthesis

Halogenated indole scaffolds are of paramount importance in modern organic synthesis due to their enhanced biological activities and their utility as versatile intermediates for further chemical transformations. nih.govmdpi.com The introduction of halogen atoms can significantly influence a molecule's pharmacological properties, including its metabolism, pharmacokinetics, and tissue distribution. nih.gov This has led to the exploration of halogenated indoles in various therapeutic areas. For instance, certain halogenated indoles have been investigated for their potential as anticancer agents, with studies indicating that they can exhibit cytotoxic effects against various cancer cell lines. nih.gov

Furthermore, aryl and heteroaryl halides are crucial intermediates in transition metal-catalyzed cross-coupling reactions, which are fundamental technologies in synthetic chemistry. nih.gov These reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler halogenated precursors. rsc.org The ability to selectively introduce different halogens at specific positions on the indole ring provides chemists with a powerful tool for designing and synthesizing novel compounds with tailored properties. nih.gov

Strategic Importance of 7-Bromo-2-iodo-1H-indole as a Precursor

The strategic importance of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions. researchgate.net This difference in reactivity allows for selective and sequential functionalization of the indole scaffold.

For example, a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, can be performed selectively at the more reactive C2-iodo position while leaving the C7-bromo position intact. This initial modification can be followed by a subsequent cross-coupling reaction, such as a Suzuki reaction, at the C7-bromo position to introduce a different functional group. This stepwise approach provides precise control over the final molecular structure, enabling the synthesis of highly complex and diverse indole derivatives that would be difficult to access through other methods.

The synthesis of this compound itself can be achieved through methods like the electrophilic halogenation of an appropriate indole precursor. For instance, the bromination of 2-iodo-1H-indole using a brominating agent like N-bromosuccinimide (NBS) can yield the desired product.

Table 1: Reactivity of Halogenated Indoles in Cross-Coupling Reactions

| Cross-Coupling Reaction | Typical Catalyst System | Reactivity Order of Halogens |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | I > Br > Cl |

| Suzuki-Miyaura Coupling | Pd(OAc)₂/Ligand | I > Br > Cl |

| Stille Coupling | Pd(PPh₃)₄ | I > Br > Cl |

This table provides a generalized overview of halogen reactivity in common cross-coupling reactions.

Overview of Research Trajectories for Halogenated Indoles

Current research involving halogenated indoles is following several key trajectories. A significant area of focus is the development of novel and more efficient synthetic methodologies for the regioselective halogenation of the indole nucleus. nih.govnih.gov This includes the use of new reagents and catalytic systems to achieve greater control over the position of halogenation.

Another major research direction is the application of halogenated indoles in the synthesis of biologically active molecules and functional materials. nih.gov Researchers are exploring the use of these precursors to create new drug candidates with improved efficacy and reduced side effects. mdpi.comnih.gov For example, halogenated indoles have been shown to be effective in eradicating bacterial persister cells and biofilms, suggesting their potential in combating antibiotic resistance. nih.govresearchgate.net In materials science, the electronic properties of halogenated indoles make them attractive for applications in organic electronics, such as in the development of organic semiconductors.

Furthermore, there is growing interest in enzymatic halogenation as a more sustainable and selective method for producing halogenated indoles. nih.govescholarship.org Engineered halogenase enzymes are being developed to catalyze the chlorination and bromination of various indole substrates, offering a green alternative to traditional chemical methods. nih.gov These biocatalytic approaches hold promise for the environmentally friendly production of valuable halogenated intermediates.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-2-iodo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIFRLVGQZXPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 7 Bromo 2 Iodo 1h Indole

Functional Group Transformations Involving Halogen Substituents

The differential reactivity of the C-I and C-Br bonds in 7-bromo-2-iodo-1H-indole is the cornerstone of its utility in synthetic organic chemistry. The C-I bond is generally more reactive towards oxidative addition in cross-coupling reactions and more amenable to nucleophilic substitution under certain conditions compared to the more robust C-Br bond. This reactivity difference enables selective transformations at the C-2 position while leaving the C-7 position available for subsequent reactions.

Nucleophilic Substitution Reactions of Halogen Atoms

The halogen atoms at the C-2 and C-7 positions of the indole (B1671886) ring can act as leaving groups in nucleophilic substitution reactions. smolecule.com This allows for the introduction of a variety of functional groups. For instance, the reaction of 3-haloindoles with nucleophiles like 4-methylthiophenol has been demonstrated. nih.gov A related reaction is the copper-catalyzed halogen exchange, often termed the aromatic Finkelstein reaction, where an aryl bromide can be converted to an aryl iodide. mdma.ch This type of transformation highlights the potential for modifying the halogen substituents themselves. While direct nucleophilic substitution on this compound is not extensively detailed in the provided results, the general reactivity of haloindoles suggests this pathway is plausible for introducing heteroatom nucleophiles. nih.govmdma.ch

Cross-Coupling Transformations on the Halogenated Indole Nucleus

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. nih.govacs.org The differential reactivity of the iodine and bromine substituents allows for selective and sequential couplings. hbni.ac.in

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, particularly for creating biaryl structures. acs.orgrsc.org In the case of dihalogenated indoles, the more reactive C-I bond can be selectively coupled with a boronic acid or its derivative, leaving the C-Br bond intact for further functionalization. researchgate.netcore.ac.uk For example, the reaction of a haloindole with phenylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃ can yield the corresponding phenyl-substituted indole. This selective reactivity is crucial for the stepwise construction of complex molecular architectures. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Haloindoles

| Haloindole Substrate | Coupling Partner | Catalyst/Base | Product | Reference |

| 7-Bromo-3-iodo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 7-Bromo-3-phenyl-1H-indole | |

| Halogenated aminopyrazoles | Aryl/heteroaryl boronic acids | XPhos Pd G2 / K₂CO₃ | Aryl/heteroaryl aminopyrazoles | researchgate.net |

| 3-Substituted 2-arylindoles | Arylboronic acids | - | 2,3-Disubstituted indoles | acs.org |

This table presents examples of Suzuki-Miyaura coupling reactions involving haloindoles and related heterocyclic compounds to illustrate the general methodology.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes. nih.govmdpi.com This reaction is highly effective for introducing alkynyl groups onto the indole scaffold. nih.gov For dihaloindoles like this compound, the iodinated position is generally more reactive, allowing for selective alkynylation at the C-2 position. nih.govresearchgate.net The resulting 2-alkynyl-7-bromo-1H-indole can then undergo further transformations at the C-7 position. One-pot syntheses of polysubstituted indoles have been developed utilizing sequential Sonogashira and Cacchi reactions. nih.govacs.org

Other carbon-carbon bond-forming reactions can also be employed. For instance, the Heck reaction, which couples an alkene with an aryl halide, and various other palladium-catalyzed couplings can be used to introduce diverse substituents.

Table 2: Sonogashira Coupling Reactions with Haloindoles

| Haloindole Substrate | Alkyne Partner | Catalyst System | Product | Reference |

| 3-Iodoindoles | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-(Phenylethynyl)indoles | nih.gov |

| 2-Iodoaniline derivatives | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2,3-Disubstituted indoles (via one-pot reaction) | nih.gov |

| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | Nickel-based catalyst | 6-(Phenylethynyl)-1-(phenylsulfonyl)-1H-indole | nih.gov |

This table provides examples of Sonogashira coupling reactions with various haloindoles to demonstrate the general applicability of the method.

The formation of carbon-nitrogen (C-N) bonds is a critical transformation in the synthesis of many biologically active compounds. hbni.ac.in The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds between an aryl halide and an amine. tcichemicals.com This reaction can be applied to haloindoles to introduce a wide range of nitrogen-containing substituents. researchgate.net The differential reactivity of the halogens in this compound allows for selective C-N bond formation, typically at the more reactive C-I position first. hbni.ac.in Other methods for C-N bond formation include copper-catalyzed couplings and reactions involving hypervalent iodine reagents. hbni.ac.in

Oxidative and Reductive Manipulations

The halogen substituents on the indole ring can be manipulated through oxidative and reductive reactions. rsc.org Reductive dehalogenation can be achieved using various reagents, such as tributyltin hydride (Bu₃SnH), to replace a halogen atom with a hydrogen atom. rsc.org This can be useful for selectively removing one of the halogen substituents. For example, the more reactive iodine at the C-2 position could potentially be selectively reduced.

Oxidative reactions can lead to the formation of indoloquinones or other oxidized indole derivatives. researchgate.net The presence of halogens can influence the regioselectivity and outcome of these oxidations. Furthermore, the indole nitrogen can be involved in oxidative cyclization reactions. organic-chemistry.org

Electrophilic Reactivity of the Indole Ring in this compound

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. chim.it The pyrrole (B145914) moiety of the indole ring is more reactive towards electrophiles than the benzene (B151609) portion. In unsubstituted indole, the C-3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution. However, the reactivity of this compound is modulated by the electronic properties of the two halogen substituents.

C-3 Position Electrophilic Substitution

The C-3 position of the indole ring is generally the most reactive site for electrophilic substitution due to its highest electron density. This inherent reactivity is retained in this compound, although it is tempered by the presence of the halogen atoms. While the C-2 position is blocked by the iodo group, the C-3 position remains the most favorable site for attack by a wide range of electrophiles.

Reactions such as halogenation, nitration, and formylation, which are classic examples of electrophilic substitution on indoles, are expected to occur at the C-3 position. For instance, the halogenation of 2-substituted indoles, such as 2-trifluoromethyl-1H-indole, readily proceeds at the C-3 position. nih.gov Similarly, N-protected 3-bromoindoles can be converted to 3-lithioindoles, which then react with various electrophiles to yield 3-substituted products, demonstrating the accessibility of the C-3 position. orgsyn.org

Impact of C-2 and C-7 Halogens on Ring Activation and Directivity

The deactivating influence of a C-7 bromo substituent is evident in reactions like sulfonylation, where 7-bromoindole (B1273607) exhibits lower yields compared to indoles bearing electron-donating groups. rsc.org The iodine atom at C-2 further contributes to this deactivation. Consequently, more forcing conditions may be required to effect electrophilic substitution on this compound.

Cyanation Reactions at C-3 Position

The introduction of a cyano group at the C-3 position of the indole ring is a valuable transformation in medicinal chemistry. This can be achieved via electrophilic cyanation. While direct cyanation of this compound is not explicitly documented, the reaction has been successfully performed on a closely related substrate, 7-bromo-1-methyl-2-phenyl-1H-indole. mdpi.com

In this reaction, an electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), is used in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. The Lewis acid activates the NCTS, and the resulting electrophilic nitrile species is attacked by the electron-rich C-3 position of the indole. mdpi.com This method provides the desired 3-cyanoindole (B1215734) with high regioselectivity. mdpi.com The reaction demonstrates a viable pathway for the C-3 functionalization of 7-bromoindoles.

Table 1: Electrophilic Cyanation of a 7-Bromoindole Derivative This table is based on the cyanation of 7-bromo-1-methyl-2-phenyl-1H-indole, a structurally similar compound, as a model for the reactivity of the this compound core.

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product | Ref |

|---|

Mechanistic Insights into Key Reaction Pathways

The primary reaction pathway for the functionalization of the pyrrole ring in this compound is electrophilic aromatic substitution. The mechanism involves the attack of an electrophile (E⁺) on the electron-rich C-3 position of the indole. This attack disrupts the aromaticity of the pyrrole ring and forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrrole ring and the adjacent nitrogen atom. In the final step, a proton is lost from the C-3 position, restoring the aromaticity of the indole system and yielding the 3-substituted product.

For the cyanation reaction using NCTS and a Lewis acid like BF₃·OEt₂, the mechanism begins with the coordination of the Lewis acid to the cyanating agent. mdpi.com This coordination enhances the electrophilicity of the cyano group. The C-3 position of the indole then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. mdpi.com This is followed by the elimination of the N-phenyl-p-toluenesulfonamide moiety and deprotonation at C-3 to yield the 3-cyanoindole product. mdpi.com

While electrophilic substitution at C-3 is dominant, other mechanistic pathways can be relevant for halogenated indoles under different conditions. For instance, palladium-catalyzed C-H activation reactions, often directed by a functional group at a nearby position, represent a modern approach to indole functionalization. nih.govacs.org In reactions involving potent nucleophiles, a halophilic attack on the iodine or bromine atoms could potentially occur, leading to the formation of an indole anion, which is then protonated or reacts with an electrophile. nih.gov These alternative pathways highlight the versatile, albeit complex, reactivity of polyhalogenated indole systems like this compound.

Applications of 7 Bromo 2 Iodo 1h Indole in Advanced Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

The strategic placement of two different halogen atoms on the indole (B1671886) core, a bromine at the C7 position and an iodine at the C2 position, endows 7-Bromo-2-iodo-1H-indole with significant versatility as a synthetic building block. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions, allowing for selective transformations at the C2 position while leaving the C7-bromo group intact for subsequent manipulations. This orthogonal reactivity is fundamental to its utility in constructing intricate, poly-substituted indole frameworks.

The rational design of molecules with specific functions often requires precise control over the placement of various substituents on a central scaffold. Halogenated indoles are key precursors for achieving this, particularly through transition metal-catalyzed cross-coupling reactions. researchgate.net The synthesis of poly-substituted indole-2-carbonitriles, for example, has been demonstrated using 3-iodo-indole derivatives as platforms for Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions. mdpi.comnih.gov This highlights the reactivity of the C-I bond in forging new carbon-carbon bonds.

Strategies have been developed for the efficient synthesis of highly functionalized indoles, such as 3,5,7-trisubstituted patterns, which are challenging to access through traditional methods. researchgate.net A Heck cyclization strategy, for instance, enables the synthesis of 7-iodoindoles that can bear other functionalities at various positions, including a 5-bromo-7-iodoindole derivative. researchgate.net This demonstrates that di-halo-indoles can be constructed and subsequently used for further diversification. A molecule like this compound is thus an ideal substrate for such designs, offering two distinct and addressable points for modification, enabling a programmed and rational approach to complex indole synthesis.

The ability to selectively functionalize the C2 and C7 positions of this compound opens pathways to a wide range of diverse heterocyclic architectures. The more labile C2-iodo group can be targeted first in cross-coupling reactions to introduce aryl, alkyl, or alkynyl groups. The remaining C7-bromo group can then be used in a subsequent coupling reaction to build more complex systems, such as fused rings or bi-aryl structures.

This step-wise approach is crucial in the synthesis of complex natural products and their analogues. For instance, the synthesis of bis- and tris-indole alkaloids, which feature multiple indole units linked together, often relies on the coupling of halogenated indole precursors. nih.gov The synthesis of Nortopsentin alkaloids, for example, was achieved starting from the commercially available 6-bromo-1H-indole. nih.gov Similarly, various metal-catalyzed reactions are employed to construct and derivatize azaindoles (aminopyridine-containing heterocycles), where halo-pyridines serve as key starting materials. mdpi.com These examples underscore the power of halo-indoles as synthons for accessing a broad spectrum of heterocyclic structures, a role for which this compound is exceptionally well-suited due to its differential reactivity.

In Total Synthesis of Natural Products

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activity. nih.gov The total synthesis of these complex molecules is a major focus of organic chemistry and often requires innovative strategies and versatile building blocks. rsc.org Halogenated indoles frequently serve as crucial intermediates in these synthetic endeavors.

However, strategies commencing from functionalized indoles are common for other classes of alkaloids. The synthesis of prenylated indole alkaloids, for instance, often involves the direct introduction of a prenyl group onto an indole nucleus. encyclopedia.pub For alkaloids containing halogen atoms or requiring functionalization on the benzene (B151609) portion of the indole, starting with a bromo-indole is a logical approach. The synthesis of Rhazinilam, a unique macrocyclic indole alkaloid, has also been the subject of multiple synthetic campaigns. lookchem.com The strategic use of a building block like this compound could, in principle, offer a convergent route to such targets, allowing for the early introduction of complexity at the C2 and C7 positions.

While a specific total synthesis starting from this compound is not prominently featured in recent literature, numerous case studies highlight the synthetic utility of its close analogues, particularly bromo-indoles.

Synthesis of Nortopsentin Alkaloids: The total syntheses of Nortopsentins A, B, and C, which are bis-indole alkaloids, provide another strong case study. One approach utilized 6-bromo-1H-indole as the starting material for two key fragments that were later coupled. nih.gov This highlights how the bromine substituent can be carried through a multi-step sequence or used as a reactive handle for constructing complex molecular frameworks.

Synthesis of Indole Phytoalexin Derivatives: In the development of novel bioactive compounds, 5-bromoindole (B119039) derivatives have been used to synthesize analogues of indole phytoalexins. The synthetic route involved the reaction of a 5-bromoindole with an electrophilic sulfur species to generate spiroindolinium intermediates, which were then converted to the target molecules. beilstein-archives.org

These case studies collectively demonstrate the practical application of bromo-indole analogues in the synthesis of complex and biologically relevant molecules. The principles showcased are directly applicable to the synthetic utility of this compound.

| Natural Product/Analogue | Starting Material Analogue | Key Feature of Synthesis |

| (+)-7-Bromotrypargine nih.gov | 6-Bromoindole (B116670) | Direct use of a bromo-indole to construct a β-carboline alkaloid. |

| Nortopsentin A/B/C nih.gov | 6-Bromo-1H-indole | Bromo-indole used to synthesize key fragments for bis-indole alkaloid assembly. |

| 5-Bromo-indole Phytoalexins beilstein-archives.org | 5-Bromoindole | Used as a nucleophile to react with an electrophile, forming a spiro-heterocycle. |

| 5-Bromo-3,3-dimethoxyindolin-2-one mdpi.com | 5-Bromoisatin (B120047) | Molecular iodine-catalyzed reaction to form a 3,3-disubstituted oxindole (B195798). |

Development of Materials with Tailored Electronic Properties

The indole nucleus is not only a privileged scaffold in biology but also a promising component for organic electronic materials due to its electron-rich nature and rigid planar structure. The ability to precisely modify the indole ring with various substituents allows for the fine-tuning of its electronic and photophysical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govrsc.orgmdpi.com

Halogenated indoles like this compound are excellent precursors for such materials. The halogen atoms serve as versatile handles for introducing electronically active groups via cross-coupling reactions, enabling the construction of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. frontiersin.org

A study on a series of conducting polymers based on indole and carbazole (B46965) demonstrated this principle effectively. nih.gov Co-monomers such as 4-[3-carbazolyl] indole were synthesized via a Stille coupling reaction between a bromo-indole (4-bromoindole) and a stannylated carbazole. These monomers were then electropolymerized to form conducting copolymers. The properties of these materials could be tuned based on the linkage position on the indole ring. nih.gov

Furthermore, the solid-state packing of substituted indoles plays a critical role in the electronic properties of the bulk material. A crystallographic study of 7-Bromo-1H-indole-2,3-dione, a related compound, revealed significant intermolecular Br···O interactions and π–π stacking. researchgate.net These non-covalent interactions dictate the molecular arrangement in the solid state, which in turn influences charge transport and other key material properties. The ability to introduce specific substituents via a precursor like this compound allows for the rational design of materials with desired solid-state structures and, consequently, tailored electronic functions.

| Research Area | Precursor Analogue | Key Finding |

| Conducting Polymers nih.gov | 4-Bromoindole | Stille coupling used to create indole-carbazole co-monomers for electropolymerization. |

| Electronic Tuning nih.gov | 4-Substituted Indoles | Substituents at the C4-position effectively tune the absorption and emission wavelengths. |

| Solid-State Structure researchgate.net | 7-Bromo-1H-indole-2,3-dione | Crystal structure shows intermolecular Br···O contacts and π–π stacking, influencing material properties. |

| Organic Electronics nih.gov | Indolocarbazole Dimer | The substitution position on the indole core significantly affects the material's electrical and optical properties. |

Components for Organic Photovoltaic Devices

In the field of organic photovoltaics (OPVs), and specifically in dye-sensitized solar cells (DSSCs), indole derivatives have been successfully employed as core components of organic dyes (sensitizers). rsc.orgresearchgate.net These dyes typically consist of a donor (D), a π-conjugated spacer (π), and an acceptor (A) unit (D-π-A structure). The indole moiety, due to its π-conjugation and electron-donating properties, is an excellent candidate for the donor part of the dye. researchgate.netchim.it

The function of the dye is to absorb light and inject electrons into the semiconductor material (like TiO₂) of the solar cell. The efficiency of this process can be fine-tuned by modifying the chemical structure of the dye. researchgate.netresearchgate.net this compound serves as a key intermediate for creating these sophisticated dyes. Through selective cross-coupling reactions, electron-donating groups can be attached at one position, while π-spacers and acceptor groups are built out from the other, allowing for precise tuning of the dye's absorption spectrum and energy levels (HOMO/LUMO) to maximize photovoltaic performance. researchgate.net The ability to functionalize the indole nitrogen atom provides another route to modify the molecule's properties, such as increasing solubility and preventing dye aggregation on the semiconductor surface. rsc.org

Table 2: Application of Indole-Based Structures in Photovoltaics

| Component Role | Function in Photovoltaic Device | Contribution of this compound |

| Electron Donor | Provides the electrons that are excited by light absorption. rsc.org | The indole core serves as the primary electron-donating unit. |

| π-Spacer Component | Connects the donor and acceptor units, facilitating intramolecular charge transfer (ICT). rsc.org | Can be elaborated through coupling reactions to form part of the conjugated bridge. |

| Structural Scaffold | Provides a rigid framework for building D-π-A dyes. chim.it | Offers two distinct reactive sites for the controlled assembly of the donor, spacer, and acceptor components. |

Chemical Scaffolds for Potential Therapeutic Agents

The indole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. chim.itnih.gov Its ability to interact with various biological targets makes it a focal point in drug discovery. Dihalogenated indoles like this compound are particularly important as they provide synthetic handles for creating libraries of complex molecules to be screened for therapeutic activity.

Intermediates for Antibiotic Development

The rise of antibiotic resistance has spurred the search for new antibacterial agents and strategies. Halogenated indoles have emerged as compounds of interest in this area. Studies have shown that certain halogenated indoles can reduce the antibiotic resistance of bacteria by inhibiting biofilm formation or eliminating persister cells. For example, derivatives like 7-chloroindole (B1661978) and 7-bromoindole (B1273607) have demonstrated effects against Escherichia coli and Staphylococcus aureus.

Furthermore, substituted indoles are used as foundational structures for synthesizing inhibitors of essential bacterial enzymes. For instance, 6-bromoindole is a key building block for synthesizing inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in producing hydrogen sulfide, which helps protect bacteria from oxidative stress. Suppressing this enzyme can make bacteria more sensitive to existing antibiotics. This compound, with its two reactive sites, is a valuable intermediate for developing such compounds, allowing for the attachment of various functional groups to optimize inhibitory activity and pharmacological properties.

Table 3: Use of Halogenated Indoles in Antibiotic Research

| Application Area | Mechanism/Role | Example Compound/Scaffold |

| Resistance Modification | Inhibition of biofilm formation and elimination of persister cells. | 7-Chloroindole, 7-Bromoindole |

| Enzyme Inhibition | Synthesis of inhibitors for key bacterial enzymes like cystathionine γ-lyase (bCSE). | 6-Bromoindole derivatives |

| Novel Compound Synthesis | Serves as a versatile chemical scaffold for creating new potential antibiotic agents. | This compound |

Building Blocks for Anticancer Agents

The indole scaffold is a prominent feature in a multitude of anticancer agents, including naturally occurring alkaloids like vincristine (B1662923) and vinblastine. Indole derivatives can modulate numerous biological pathways implicated in cancer progression, such as cell signaling, cell cycle progression, and angiogenesis.

Substituted indoles are crucial for the synthesis of targeted cancer therapies. For example, benzofuran-indole hybrids have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer. The synthesis of these hybrids often involves the reaction of a substituted indole with another molecular fragment. This compound is an excellent starting material for such syntheses, enabling the creation of diverse molecular structures through sequential coupling reactions at the bromine and iodine positions to explore structure-activity relationships and develop more potent and selective anticancer agents.

Table 4: Indole Scaffolds in the Development of Anticancer Agents

| Therapeutic Target/Strategy | Role of Indole Derivative | Synthetic Utility of this compound |

| EGFR Inhibition | Forms the core of hybrid molecules designed to inhibit EGFR signaling. | Provides a scaffold for attaching pharmacophores that bind to the EGFR active site. |

| Tubulin Polymerization Inhibition | Serves as the basis for compounds that disrupt microtubule dynamics in cancer cells. | Allows for the synthesis of diverse derivatives to optimize anti-mitotic activity. |

| General "Privileged Scaffold" | Used to generate libraries of novel compounds for screening against various cancer cell lines. | The two halogen sites allow for extensive chemical diversification. |

Substrates for Enzyme Inhibitor Synthesis (e.g., Protein Kinase Inhibitors)

Protein kinases are a major class of enzymes that have become one of the most important targets for modern drug discovery, particularly in oncology. Many approved kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the enzyme. The indole and the related 7-azaindole (B17877) scaffolds have proven to be exceptional "hinge-binding" motifs. They can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, effectively anchoring the inhibitor.

The development of potent and selective kinase inhibitors often involves modifying the core indole or azaindole scaffold with various substituents to optimize interactions with other parts of the binding site. This compound is an ideal substrate for this purpose. The bromine and iodine atoms serve as orthogonal synthetic handles for introducing different chemical groups via reactions like Suzuki or Buchwald-Hartwig coupling. This allows medicinal chemists to systematically explore the chemical space around the indole core to enhance potency against the target kinase and improve selectivity over other kinases, thereby reducing potential off-target effects.

Table 5: this compound in Enzyme Inhibitor Synthesis

| Target Enzyme Class | Role of Indole Scaffold | Advantage of Di-halogenation |

| Protein Kinases | Acts as a hinge-binding fragment, anchoring the inhibitor in the ATP-binding site. | Allows for sequential and site-selective addition of substituents to improve potency and selectivity. |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | The related oxindole scaffold can mimic intermediate states of the natural substrate, L-tryptophan. | Provides a starting point for synthesizing a variety of substituted indole-based inhibitors. |

| Other Enzymes | Serves as a versatile starting point for creating inhibitors for various enzyme targets. chemimpex.com | Enables the construction of complex molecules tailored to the specific active site of an enzyme. chemimpex.com |

Theoretical and Computational Investigations of 7 Bromo 2 Iodo 1h Indole

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule. For 7-Bromo-2-iodo-1H-indole, such studies would elucidate how the electron density is distributed across the indole (B1671886) scaffold, influenced by the electron-withdrawing bromine and iodine atoms.

Electron density mapping is a computational technique that visualizes the probability of finding an electron in a particular region of a molecule. This analysis for this compound would reveal the electron-rich and electron-deficient areas. Typically, the electronegative halogen atoms (bromine and iodine) and the nitrogen atom would draw electron density, creating regions of negative electrostatic potential, while the hydrogen atoms and parts of the carbon framework would be comparatively electron-poor. This distribution is crucial for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles. However, specific electron density maps for this compound have not been found in the surveyed literature.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.org

An analysis for this compound would involve calculating the energies and visualizing the shapes of these orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. The locations of the HOMO and LUMO lobes on the molecule indicate the likely sites for nucleophilic and electrophilic attack, respectively. For indole systems, the HOMO is typically localized on the pyrrole (B145914) ring, particularly at the C3 position, making it susceptible to electrophilic attack. The presence of halogen substituents would modulate the energies and distributions of these orbitals. Specific calculations of HOMO-LUMO energies and their distribution for this compound are not available in the reviewed sources.

Mechanistic Studies of Halogenation and Derivatization Reactions

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including halogenation and other derivatizations of the indole ring. Such studies can clarify reaction mechanisms by identifying intermediates and transition states.

A transition state is the highest energy point along a reaction pathway, representing the barrier that must be overcome for reactants to become products. Computational modeling can determine the precise three-dimensional structure (geometry) and the energy of these fleeting states. For reactions involving this compound, such as further electrophilic substitution or metal-catalyzed cross-coupling, transition state analysis would reveal the structural changes required for the reaction to proceed and the activation energy, which governs the reaction rate. No specific studies detailing the transition state geometries and energies for reactions of this compound were identified.

A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. By calculating the energy of the system at various points along this coordinate, a potential energy profile can be constructed. This profile graphically displays the relative energies of reactants, intermediates, transition states, and products. This analysis provides a comprehensive understanding of the reaction's feasibility (thermodynamics) and speed (kinetics). For this compound, this would allow researchers to compare different potential reaction pathways and predict the most likely outcome. At present, published reaction coordinate analyses and energy profiles specifically for this compound are unavailable.

Prediction of Regioselectivity and Reactivity

The indole ring has multiple sites where reactions can occur. Predicting the regioselectivity—the preference for reaction at one position over another—is a central challenge in indole chemistry. Computational models can predict where a molecule is most likely to react.

For this compound, the C3 position of the indole ring is generally the most nucleophilic and prone to electrophilic attack. However, the existing substituents modify this reactivity. The bromine at C7 and the iodine at C2 are electron-withdrawing and can also serve as sites for metal-catalyzed coupling reactions. Theoretical calculations, such as analyzing the distribution of frontier orbitals or calculating the energies of potential intermediates for attack at different positions (e.g., C3, C4, C5, C6), would be used to predict the most favorable reaction site under various conditions. While general principles of indole reactivity are well-established, specific computational predictions of regioselectivity for this compound have not been located in the scientific literature.

Table of Compounds Mentioned

| Compound Name |

|---|

Role of Atomic Charges and pKa Values

The distribution of atomic charges and the acidity (pKa) of the N-H proton are critical determinants of the chemical reactivity and intermolecular interactions of this compound. These properties are significantly influenced by the presence of the bromine and iodine substituents on the indole ring.

Atomic Charges: The electronegativity and polarizability of the halogen atoms play a pivotal role in modulating the electron density across the indole scaffold. Both bromine and iodine are more electronegative than carbon and will therefore withdraw electron density from the aromatic ring through the sigma framework (inductive effect). However, they also possess lone pairs of electrons that can be donated to the pi-system of the indole ring (resonance effect).

Computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are instrumental in quantifying these effects and predicting the partial atomic charges on each atom. In the case of this compound, the following trends in atomic charges can be anticipated:

Nitrogen (N1): The nitrogen atom of the indole ring is expected to bear a partial negative charge due to its high electronegativity. The electron-withdrawing effects of the halogens would likely decrease the electron density on the nitrogen, making it less basic compared to unsubstituted indole.

Halogen Atoms (Br7 and I2): The bromine and iodine atoms will exhibit a degree of negative charge due to their electronegativity. However, the iodine atom, being larger and more polarizable, is more capable of donating electron density back to the ring via resonance.

Carbon Atoms: The carbon atoms of the indole ring will have their electron densities significantly perturbed. The C7 atom, bonded to the bromine, and the C2 atom, bonded to the iodine, will be more electropositive than their counterparts in unsubstituted indole. This altered charge distribution influences the molecule's susceptibility to nucleophilic and electrophilic attack.

pKa Values: The pKa value of the N-H proton is a measure of the acidity of the indole nitrogen. The introduction of electron-withdrawing halogen substituents is expected to increase the acidity of the N-H proton, thereby lowering its pKa value compared to indole. This is because the electron-withdrawing nature of bromine and iodine helps to stabilize the resulting indolyl anion after deprotonation. The relative pKa values of halogenated indoles are influenced by the position and nature of the halogen. While specific experimental or calculated pKa values for this compound are not available, a qualitative prediction suggests it would be a stronger acid than indole.

Table 1: Predicted Qualitative Effects of Halogen Substitution on Atomic Charges and pKa of this compound

| Property | Predicted Effect | Rationale |

| N1 Atomic Charge | Less negative than indole | Inductive electron withdrawal by Br and I |

| C7 Atomic Charge | More positive than in indole | Inductive electron withdrawal by Br |

| C2 Atomic Charge | More positive than in indole | Inductive electron withdrawal by I |

| N-H pKa | Lower than indole (more acidic) | Stabilization of the conjugate base by electron-withdrawing halogens |

Steric and Electronic Effects of Halogen Substituents

The bromine and iodine atoms at the 7- and 2-positions, respectively, impose significant steric and electronic effects that dictate the conformation, reactivity, and potential for intermolecular interactions of this compound.

Electronic Effects: The electronic influence of the halogens is a combination of their inductive and resonance effects.

Inductive Effect (-I): Both bromine and iodine exert a strong electron-withdrawing inductive effect, which deactivates the indole ring towards electrophilic substitution. This effect is more pronounced for bromine due to its higher electronegativity compared to iodine.

Resonance Effect (+M): The halogens can donate a lone pair of electrons to the aromatic pi-system. This resonance effect opposes the inductive effect and tends to activate the ortho and para positions relative to the halogen. However, for halogens, the inductive effect generally outweighs the resonance effect. The larger size and more diffuse p-orbitals of iodine make its resonance contribution potentially more significant than that of bromine.

The interplay of these electronic effects in this compound will result in a complex pattern of reactivity. The C3 position, which is typically the most nucleophilic site in indoles, will be significantly less reactive due to the electron-withdrawing influence of the adjacent C2-iodo group.

Steric Effects: The steric bulk of the halogen substituents is a critical factor in determining the molecule's three-dimensional structure and its ability to interact with other molecules.

Iodine at C2: The large van der Waals radius of the iodine atom at the 2-position will create significant steric hindrance. This can influence the preferred conformation of the molecule and can shield the N-H proton and the C3 position from approaching reactants.

These steric constraints can play a crucial role in directing the regioselectivity of chemical reactions and in determining the binding affinity and selectivity of the molecule for biological targets. Computational modeling, such as molecular mechanics and quantum chemical calculations, can provide valuable insights into the low-energy conformations of this compound and can help to rationalize the steric influence of the halogen substituents on its chemical behavior.

Comparative Analysis with Other Halogenated Indole Derivatives

Synthesis and Reactivity Parallels in Mono- and Poly-halogenated Indoles

The synthesis of halogenated indoles, including mono- and poly-substituted derivatives, predominantly relies on electrophilic aromatic substitution. The electron-rich nature of the indole (B1671886) ring makes it susceptible to attack by electrophiles, with the C-3 position being the most reactive site. However, the introduction of substituents can direct halogenation to other positions.

The preparation of 7-Bromo-2-iodo-1H-indole itself exemplifies a common strategy for synthesizing poly-halogenated indoles: a stepwise halogenation. Typically, the process begins with the bromination of the indole nucleus at the 7th position, often using N-bromosuccinimide (NBS). This is followed by iodination at the C-2 position. The pre-existing 7-bromo substituent, being electron-withdrawing, deactivates the benzene (B151609) portion of the ring and directs the subsequent iodination to the pyrrole (B145914) ring, specifically the C-2 position. Reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) are commonly employed for this second step.

Parallels can be drawn with the synthesis of other poly-halogenated indoles. For instance, the synthesis of 3,5-dibromo-2-(trifluoromethyl)-1H-indole can be achieved by reacting 2-(trifluoromethyl)-1H-indole with two equivalents of bromine. Similarly, multi-step sequences involving protection and directed ortho-metalation followed by halogenation are used to create specifically substituted indoles.

The reactivity of these halogenated compounds is largely defined by the carbon-halogen bonds, which serve as versatile handles for further molecular elaboration. Both bromine and iodine atoms in this compound can act as leaving groups in nucleophilic substitution reactions and are particularly valuable in transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille couplings. This reactivity is a shared feature across the class of halogenated indoles, enabling the synthesis of complex, functionalized indole libraries. For example, 3-halogenated 2-CF3-indoles readily react with nucleophiles like thiophenols and copper cyanide. The presence of multiple halogens, as in this compound or 5-Bromo-7-iodo-1H-indole, offers the potential for selective or sequential cross-coupling reactions, further diversifying the synthetic possibilities.

Table 1: Comparison of Synthetic Methods for Halogenated Indoles

| Compound | Starting Material | Reagent(s) | Key Reaction Type | Reference(s) |

| This compound | 2-Iodo-1H-indole or 7-Bromo-1H-indole | NBS for bromination; ICl or NIS for iodination | Electrophilic Halogenation | |

| 3-Chloro-2-(trifluoromethyl)-1H-indole | 2-(Trifluoromethyl)-1H-indole | N-chlorosuccinimide (NCS) | Electrophilic Halogenation | |

| 3,5-Dibromo-2-(trifluoromethyl)-1H-indole | 3-Bromo-2-(trifluoromethyl)-1H-indole | Bromine (Br₂) | Electrophilic Halogenation | |

| 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | 7-Bromo-1-methyl-2-phenyl-1H-indole | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), BF₃·OEt₂ | Electrophilic Cyanation | |

| 7-Bromo-2,4-dimethyl-1H-indole | 4-Bromo-3-nitrotoluene | Isopropenylmagnesium bromide | Bartoli Indole Synthesis |

Structure-Reactivity-Application Relationships across Halogenated Indole Libraries

The structural diversity within halogenated indole libraries gives rise to a wide spectrum of reactivity and biological activity. The interplay between the halogen type (F, Cl, Br, I), its position on the indole ring, and the presence of other functional groups dictates the molecule's interaction with biological targets and its utility in materials science.

Halogen atoms significantly modify the electronic properties of the indole ring, which in turn affects binding affinities to biological targets such as protein kinases, the aryl hydrocarbon receptor (AhR), and enzymes like aldose reductase. For example, studies on meridianins, a class of marine-derived bromoindoles, revealed that bromine substitution at specific positions is crucial for their kinase inhibitory activity. Specifically, a bromine atom at position 7, as seen in meridianin E, was associated with the best inhibitory activity against cyclin-dependent kinases (CDK1, CDK5). This suggests that the 7-bromo substitution in this compound could be a key contributor to potential biological effects.

In materials science, the electronic properties of this compound make it a candidate for use in organic electronics, such as organic semiconductors. The ability to tune these properties through the specific placement of halogens is a recurring theme. For instance, the precise positioning of bromine atoms in non-fullerene acceptors has been shown to significantly impact the performance of organic solar cells.

Table 2: Structure-Application Relationships in Halogenated Indoles

| Compound/Class | Key Structural Feature(s) | Reported Application/Activity | Reference(s) |

| This compound | Bromo at C-7, Iodo at C-2 | Intermediate for anticancer, antiviral, antimicrobial agents; Organic electronics | |

| Meridianin E | Bromo at C-7, 2-aminopyrimidine (B69317) at C-3 | Potent inhibitor of protein kinases (CDK1, CDK5) | |

| Aplysinopsins | Bromo at C-5 or C-6 | Anticancer, Antiviral | |

| 6-Bromoindole (B116670) / 7-Bromoindole (B1273607) | Bromo at C-6 or C-7 | Antiviral (Vibrio campbellii) | |

| Halogenated Isatins | Bromo at C-5 or C-6 | Anti-inflammatory (NO, TNFα inhibition) | |

| BTIC-2Br-γ | Bromine atoms at specific positions on end groups | Efficient fused-ring electron acceptor in organic solar cells |

Isomeric and Positional Halogen Effects on Indole Chemistry

The specific position of a halogen atom on the indole ring—isomerism—has a dramatic effect on the molecule's chemical and biological properties. This is not merely a question of location but involves a complex interplay of electronic (inductive and resonance) and steric effects that alter reactivity, stability, and intermolecular interactions.

The indole ring system has two distinct parts: the benzene ring (positions 4, 5, 6, 7) and the pyrrole ring (positions 1, 2, 3). Halogenation on the benzene ring primarily imparts an inductive electron-withdrawing effect, while substitution on the pyrrole ring is more complex. An electrophilic attack is favored at C-3, but if that position is blocked, it proceeds to C-2.

Studies comparing different bromoindole isomers demonstrate significant variations in activity. For example, in tests for anti-inflammatory activity, the inhibitory effect of bromoisatins on nitric oxide (NO) production followed the order: 6-bromoisatin (B21408) > 5-bromoisatin (B120047) > 7-bromoisatin (B152703). Conversely, for inhibiting tumor necrosis factor-alpha (TNFα), the order was 5-bromoisatin > 6-bromoisatin. Similarly, in studies on pathogenic bacteria, 6-bromoindole and 7-bromoindole were highly effective at protecting brine shrimp from infection, while other isomers were less potent. This highlights that even a minor shift in the bromine's position from C-6 to C-7 can lead to notable differences in biological outcomes.

The position of one halogen also critically influences the regioselectivity of subsequent halogenations. In the case of this compound, the initial bromination at C-7 deactivates the benzene ring towards further electrophilic attack and helps direct the incoming iodine electrophile to the electron-rich pyrrole ring, specifically at the C-2 position. This directing effect is a fundamental principle in the synthesis of poly-halogenated indoles.

Furthermore, the position of the halogen affects physical properties and intermolecular interactions. A recent study on isomeric non-fullerene acceptors showed that subtle changes in the bromine atom's position significantly influenced the donor-acceptor interfacial tension and blending miscibility in organic solar cell active layers, ultimately impacting device efficiency. This demonstrates that positional isomerism is a critical factor to consider in the rational design of functional organic materials.

Table 3: Isomeric and Positional Effects of Halogenated Indoles

| Isomer Comparison | Property/Activity Studied | Observation | Reference(s) |

| 5- vs. 6- vs. 7-Bromoisatin | Anti-inflammatory (NO inhibition) | Activity varies with position: 6-Br > 5-Br > 7-Br. | |

| 5- vs. 6-Bromoisatin | Anti-inflammatory (TNFα inhibition) | Activity varies with position: 5-Br > 6-Br. | |

| 4-, 5-, 6-, 7-Bromoindole | Antibiofilm (EHEC) | Halogenation at C-4 or C-5 promotes activity, while substitution at C-7 is detrimental. | |

| 6- vs. 7-Bromoindole | Antiviral (Vibrio campbellii) | Both isomers show high protective effect in brine shrimp. | |

| BTIC-2Br-β vs. BTIC-2Br-γ | Photovoltaic Performance | Isomerism in bromine position significantly affects charge transport and device efficiency. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 7-bromo-2-iodo-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated indoles typically involves electrophilic substitution or transition-metal-catalyzed cross-coupling. For example, bromination of 2-iodo-1H-indole using N-bromosuccinimide (NBS) in DMF at 0–25°C can yield the target compound. Key factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometry of halogenating agents, and temperature control to minimize side reactions. Post-synthesis purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) is critical for isolating high-purity products .

Q. How should researchers interpret spectral data (NMR, MS) to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for aromatic proton signals in the δ 7.0–7.3 ppm range (split into doublets or triplets due to coupling with adjacent protons). For example, a singlet near δ 7.2 ppm may correspond to H-4 in the indole ring .

- 13C NMR : Aromatic carbons bonded to halogens (Br, I) exhibit deshielding, with signals near δ 110–130 ppm. Confirm the presence of C-Br (δ ~110 ppm) and C-I (δ ~95 ppm) .

- HRMS : Calculate the exact mass for [M+H]+ (e.g., C₈H₆BrIN⁺: theoretical ~337.85). Deviations >5 ppm require re-evaluation of purity or isotopic patterns .

Q. What purification strategies are effective for halogenated indoles, and how can solubility challenges be mitigated?

- Methodological Answer : Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to separate halogenated byproducts. For low solubility, employ solvent mixtures like DCM/methanol or sonication-assisted dissolution. Recrystallization from ethanol/water (1:3) can improve crystalline purity. Monitor via TLC (Rf ~0.4 in 30% ethyl acetate) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and OLEX2 (for structure solution) is ideal. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters of heavy atoms (Br, I). Validate using R-factor convergence (<5%) and check for residual electron density peaks .

Q. What mechanistic insights explain the regioselectivity of halogenation in indole derivatives?

- Methodological Answer : Electrophilic halogenation at the 2- and 7-positions is governed by the indole’s electron-rich π-system. Density Functional Theory (DFT) calculations can model charge distribution, showing higher electron density at C-2/C-7. Experimental validation: Compare reaction outcomes using directing groups (e.g., -OMe at C-3) to alter regioselectivity .

Q. How should researchers address contradictions in reported synthetic yields or spectral data across studies?

- Methodological Answer :

- Yield Discrepancies : Compare reaction scales, catalyst loadings (e.g., CuI in click chemistry), and solvent purity. Reproduce conditions with rigorous exclusion of moisture/oxygen .

- Spectral Variations : Check for solvent effects (e.g., CDCl3 vs. DMSO-d6) and temperature during NMR acquisition. Cross-validate with 2D techniques (COSY, HSQC) .

Q. What strategies enable the use of this compound as a building block in drug discovery?

- Methodological Answer : Exploit its dual halogen handles for sequential cross-coupling (e.g., Suzuki-Miyaura for Br, Ullmann for I). For biological studies, functionalize with triazole or sulfonamide groups via CuAAC or SNAr reactions. Assess bioactivity using enzyme inhibition assays (e.g., kinase targets) with IC50 determination via dose-response curves .

Methodological Notes

- Crystallography : Always deposit structures in the Cambridge Structural Database (CSD) and validate using checkCIF .

- Synthesis : For air-sensitive steps, use Schlenk lines or gloveboxes. Document failed attempts (e.g., overhalogenation) to guide troubleshooting .

- Data Analysis : Employ multivariate statistics (e.g., PCA) to correlate reaction parameters with yield/purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.